molecular formula C23H17NO2 B339700 Benzyl 2-phenyl-4-quinolinecarboxylate

Benzyl 2-phenyl-4-quinolinecarboxylate

Cat. No.: B339700
M. Wt: 339.4 g/mol
InChI Key: LNKPFTSNRNURSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2-phenyl-4-quinolinecarboxylate is a quinoline-based ester derivative characterized by a 2-phenyl substituent on the quinoline core and a benzyl ester group at the 4-position. The synthesis of such compounds typically involves condensation reactions, as exemplified by the preparation of 2-phenylquinoline-4-carboxylic acid derivatives through methods reported in historical and modern literature .

Key structural features of this compound include:

  • A planar quinoline scaffold with π-conjugation.
  • A hydrophobic 2-phenyl substituent enhancing lipophilicity.
  • A benzyl ester group at the 4-position, influencing solubility and metabolic stability.

Properties

Molecular Formula

C23H17NO2

Molecular Weight

339.4 g/mol

IUPAC Name

benzyl 2-phenylquinoline-4-carboxylate

InChI

InChI=1S/C23H17NO2/c25-23(26-16-17-9-3-1-4-10-17)20-15-22(18-11-5-2-6-12-18)24-21-14-8-7-13-19(20)21/h1-15H,16H2

InChI Key

LNKPFTSNRNURSC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations at the 4-Position

The 4-position of quinoline derivatives is critical for modulating physicochemical and biological properties. Below is a comparison of benzyl 2-phenyl-4-quinolinecarboxylate with analogs bearing different 4-position substituents:

Compound Name 4-Position Substituent Molecular Weight Key Properties/Applications Reference
This compound Benzyl ester (C₆H₅CH₂O) ~373.4 g/mol Enhanced lipophilicity; potential CNS activity
Methyl 2-phenyl-4-quinolinecarboxylate Methyl ester (CH₃O) ~293.3 g/mol Lower molecular weight; higher solubility
2-Phenylquinoline-4-carboxylic acid Carboxylic acid (COOH) ~265.3 g/mol Improved hydrogen-bonding capacity
Ethyl 2-(4-bromophenyl)-4-quinolinecarboxylate Ethyl ester (C₂H₅O) + 4-Br ~400.2 g/mol Bromine enhances halogen bonding; antitumor potential

Key Observations :

  • Carboxylic acid derivatives (e.g., 2-phenylquinoline-4-carboxylic acid) exhibit higher polarity, favoring solubility but limiting membrane permeability .

Substituent Variations at the 2-Phenyl Group

Modifications to the 2-phenyl group significantly alter electronic and steric properties:

Compound Name 2-Phenyl Substituent Biological Activity Reference
Benzyl 2-(4-chlorophenyl)-4-quinolinecarboxylate 4-Cl Antiparasitic activity
Methyl 2-(4-fluorophenyl)-4-quinolinecarboxylate (C4) 4-F Antibacterial/antifungal
Methyl 2-(4-methoxyphenyl)-4-quinolinecarboxylate (C6) 4-OCH₃ Enhanced metabolic stability

Key Observations :

  • Methoxy groups (e.g., C6) increase electron density, possibly reducing oxidative metabolism and prolonging half-life .

Piperazine-Linked Derivatives

Recent studies have explored piperazine-linked quinoline carboxylates for targeted drug delivery:

Compound Name (from ) Piperazine Substituent Activity Profile Reference
C1: Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate Unsubstituted piperazine Anticancer (in vitro)
C3: Methyl 4-(4-(2-(4-chlorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate 4-Cl on phenyl + piperazine Enhanced cytotoxicity

Key Observations :

  • Piperazine linkages introduce basic nitrogen atoms, improving water solubility and enabling protonation in acidic environments (e.g., tumor tissues) .
  • Chlorine substituents (C3) synergize with piperazine for increased cytotoxicity compared to unsubstituted analogs (C1) .

Analytical Data :

  • 1H NMR : Aromatic protons in the range of 7.2–8.5 ppm, with distinct signals for benzyl methylene (δ ~5.3 ppm) .
  • HRMS : Accurate mass confirmation for molecular ion peaks (e.g., [M+H]+ at m/z 373.4 for the target compound) .

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